Fmrfamide

Vue d'ensemble

Description

Il a été identifié pour la première fois dans la palourde dure (Mercenaria mercenaria) et est connu pour son rôle dans la régulation de l'activité cardiaque . Ce tétrapeptide est composé des acides aminés phénylalanine, méthionine, arginine et phénylalanine, et on le retrouve chez divers invertébrés, notamment les insectes, les nématodes, les mollusques et les annélides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

FMRFamide peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé, protégé au niveau du groupe amine, est attaché à la résine.

Déprotection : Le groupe protecteur sur le groupe amine est éliminé pour permettre le couplage du prochain acide aminé.

Couplage : Le prochain acide aminé protégé est ajouté à la chaîne croissante à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) ou le benzotriazol-1-yloxytris(diméthylamino)phosphonium hexafluorophosphate (BOP).

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle de this compound peut impliquer la SPPS à grande échelle ou la technologie de l'ADN recombinant. En technologie de l'ADN recombinant, le gène codant pour this compound est inséré dans un système d'expression approprié, tel qu'Escherichia coli, qui produit ensuite le peptide. Le peptide est ensuite purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

FMRFamide subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine dans this compound peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les liaisons disulfure, si elles sont présentes, peuvent être réduites en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés pour oxyder les résidus méthionine.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent être utilisés pour réduire les liaisons disulfure.

Substitution : La substitution d'acides aminés peut être réalisée en utilisant la mutagenèse dirigée dans la technologie de l'ADN recombinant.

Principaux produits formés

Oxydation : Méthionine sulfoxyde et méthionine sulfone.

Réduction : Thiols libres provenant des liaisons disulfure.

Substitution : Divers analogues de this compound avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Utilisé dans le développement de composés bioactifs et comme outil pour étudier les fonctions des neuropeptides.

Mécanisme d'action

This compound exerce ses effets en se liant à des récepteurs spécifiques, tels que les récepteurs couplés aux protéines G (GPCR) et les canaux sodiques activés par this compound (FaNaC). Lors de la liaison, il active les voies de signalisation intracellulaire, conduisant à diverses réponses physiologiques. Par exemple, chez la palourde dure, this compound augmente la force et la fréquence des battements cardiaques en augmentant les niveaux cytoplasmiques d'adénosine monophosphate cyclique (AMPc) . Chez d'autres invertébrés, il module les contractions musculaires et d'autres fonctions cellulaires par des mécanismes similaires .

Applications De Recherche Scientifique

Neuromodulatory Functions

FMRFamide and its related peptides (FaRPs) are known for their powerful neuromodulatory actions in both central and peripheral nervous systems.

- Molluscan Studies : In the freshwater snail Helisoma, this compound was found to modulate synaptic transmission at the salivary gland, suppressing spontaneous rhythmic activity. It acted by hyperpolarizing gland cells, thus reducing excitatory postsynaptic potentials (EPSPs) induced by neuron 4 of the buccal ganglion .

- Mammalian Studies : Immunohistochemical studies have revealed the presence of this compound-related peptides in the dorsal root ganglia (DRG) and gastrointestinal tract of adult mice, suggesting a role in sensory signaling and gut motility .

Muscle Contraction Regulation

This compound has been implicated in regulating visceral muscle contractions across various organisms.

- Insect Models : Research on the Tenebrio molitor beetle demonstrated that FMRF6, a synthetic this compound analog, affected contraction frequencies of different visceral organs. For instance, it caused a significant increase in hindgut contraction frequency while exerting a cardioinhibitory effect at higher concentrations .

- Drosophila Studies : In Drosophila, this compound-related peptides were shown to enhance muscle contractions at the larval neuromuscular junction by modulating synaptic transmission. This suggests that these peptides may act as neurohormones to facilitate muscle activity during locomotion .

Therapeutic Implications

The potential therapeutic applications of this compound extend into pharmacology and medicine.

- Pain Modulation : this compound has been shown to modulate acid-sensing ion channels (ASICs), which are involved in nociception. This modulation could provide insights into developing pain management therapies targeting these channels .

- Gastrointestinal Disorders : Given its role in regulating gut motility, this compound-related peptides may hold promise for treating gastrointestinal disorders where motility is disrupted, such as irritable bowel syndrome (IBS).

Data Summary Table

Mécanisme D'action

FMRFamide exerts its effects by binding to specific receptors, such as G-protein-coupled receptors (GPCRs) and this compound-gated sodium channels (FaNaCs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. For example, in the hard clam, this compound increases the force and frequency of the heartbeat by increasing cytoplasmic cyclic adenosine monophosphate (cAMP) levels . In other invertebrates, it modulates muscle contractions and other cellular functions through similar mechanisms .

Comparaison Avec Des Composés Similaires

FMRFamide fait partie d'une famille plus large de peptides apparentés à this compound (FaRPs), qui partagent la séquence commune -RFamide à leur extrémité C-terminale. Des composés similaires incluent :

Neuropeptide F (NPF) : Impliqué dans la régulation du comportement alimentaire et de l'équilibre énergétique.

Short Neuropeptide F (sNPF) : Joue un rôle dans la croissance et le développement.

Myosuppressines : Inhibent les contractions musculaires.

Sulfakinines : Régulent la motilité intestinale et le comportement alimentaire.

This compound est unique dans sa capacité à activer directement les canaux sodiques (FaNaC) en plus des GPCR, ce qui le distingue des autres FaRPs qui agissent principalement par l'intermédiaire des GPCR .

Activité Biologique

FMRFamide, a neuropeptide first isolated from the nervous system of the mollusk Aplysia californica, has garnered significant attention due to its diverse biological activities across various invertebrate species. This article delves into the biological activity of this compound, exploring its roles in neuromuscular signaling, immune response modulation, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its C-terminal sequence Phe-Met-Arg-Phe-amide. It belongs to a broader class of neuropeptides known as this compound-related peptides (FaRPs), which are implicated in numerous physiological processes, including muscle contraction, neurotransmission, and immune responses. The signaling mechanisms of this compound primarily involve G protein-coupled receptors and ion channels.

Neuromuscular Activity

Excitation-Contraction Coupling

In studies involving Drosophila melanogaster, this compound has been shown to enhance muscle contraction strength through modulation of synaptic transmission at the neuromuscular junction (NMJ). Specifically, the Drosophila this compound gene encodes multiple neuropeptides that act as excitatory signals, increasing the amplitude of excitatory junctional currents. For instance, DPKQDthis compound significantly elevated synaptic efficacy, demonstrating a peak enhancement of 151% over baseline within three minutes of application at a concentration of 0.1 µM .

Mechanistic Insights

The mechanism underlying these effects involves both direct activation of ion channels and modulation of intracellular signaling pathways. In Helix aspersa, this compound induces depolarization by activating amiloride-sensitive Na+ channels, suggesting a direct role in neuronal excitability . Furthermore, research indicates that this compound can influence muscle performance through various signaling pathways that involve cyclic AMP (cAMP) and protein kinase A (PKA) activation .

Immune Modulation

Recent findings have highlighted the role of this compound in modulating immune responses. In Sepiella japonica, this compound has been identified as an inhibitor of nitric oxide (NO) production during immune reactions. This inhibitory effect appears to be mediated through interactions with nitric oxide synthase (NOS), with evidence showing that knocking down this compound precursor mRNA leads to significant upregulation of NOS mRNA . Moreover, administration of this compound in inflammatory models resulted in a marked reduction in NO levels in a dose-dependent manner, suggesting its potential as a feedback regulator in immune responses .

Comparative Peptidomics

A comparative analysis of peptidomic profiles across different species has revealed that this compound and its analogs exhibit varied biological activities depending on the organism. For example, while some peptides derived from the this compound precursor enhance muscle contractions in Drosophila, others may exert inhibitory effects on pharyngeal activity in Caenorhabditis elegans . This diversity underscores the evolutionary significance and functional redundancy of this compound-related peptides across different taxa.

Case Studies and Research Findings

Propriétés

IUPAC Name |

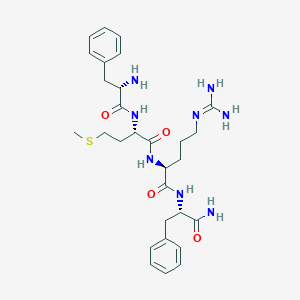

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-70-1 | |

| Record name | Fmrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of FMRFamide?

A1: this compound exerts its effects by binding to specific receptors. In invertebrates, these receptors are primarily ligand-gated ion channels, specifically sodium channels known as this compound-gated sodium channels (FaNaCs) []. Upon binding, these channels open, allowing an influx of sodium ions into the cell, leading to depolarization and neuronal excitation [, ].

Q2: Does this compound only activate excitatory pathways?

A2: While this compound often has excitatory effects, it can also modulate potassium channels, leading to hyperpolarization and neuronal inhibition [, , ]. For instance, in Aplysia neurons, this compound can enhance a potassium current similar to the S-current, which is typically suppressed by serotonin [, ].

Q3: How does this compound's modulation of ion channels translate into physiological effects?

A3: this compound's modulation of ion channels influences various physiological processes. For example, in mollusks, it plays a role in cardiac activity, muscle contraction, and modulation of synaptic transmission [, , , , ]. In insects, it has been implicated in the control of heart rate, gut motility, and possibly development and reproduction [, ].

Q4: Does this compound always act directly on ion channels?

A4: While this compound primarily acts on ligand-gated ion channels in invertebrates, research suggests it might also utilize second messenger systems in some instances [, ]. For example, in Aplysia, evidence points towards the involvement of a G-protein in mediating this compound's effects on potassium currents [].

Q5: Are there differences in how this compound acts in vertebrates compared to invertebrates?

A5: While invertebrate this compound receptors are primarily ligand-gated ion channels, the receptors in vertebrates are less well-characterized. There is evidence suggesting this compound might interact with mammalian opioid systems, potentially acting as an endogenous anti-opiate [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C33H46N8O7. Its molecular weight is 650.77 g/mol.

Q7: How does modifying the structure of this compound affect its activity?

A7: Structural modifications to this compound significantly influence its potency and selectivity. For example, substituting phenylalanine with leucine in the second position (FLRFamide) often retains activity but may exhibit altered potency at certain receptors [, ]. Modifying the C-terminal amide group generally abolishes activity [].

Q8: Are there examples of this compound analogs with distinct pharmacological profiles?

A8: Yes, the heptapeptide GDPFLRFamide, found in some mollusks, displays different potencies and sometimes opposing effects compared to this compound. This suggests the presence of distinct receptor subtypes for these peptides [, ].

Q9: What experimental models are used to study this compound's effects?

A9: Research on this compound utilizes various models, including isolated organs (e.g., hearts, muscles) [, ], individual neurons in culture [, ], and whole animal studies [, ]. These models help elucidate the diverse physiological roles of this compound and its analogs.

Q10: Are there specific behaviors in animals linked to this compound signaling?

A10: Yes, studies suggest this compound might be involved in regulating behaviors like feeding and locomotion in mollusks []. In rats, this compound injected intracerebroventricularly has been shown to affect immobility time in the forced swim test, potentially through modulation of brain monoamines [].

Q11: What are some crucial tools and techniques used in this compound research?

A11: Key tools include:

- Electrophysiology: Techniques like voltage-clamp and patch-clamp are vital for studying this compound's effects on ion channels and neuronal activity [, , , , ].

- Molecular Biology: Gene cloning, sequencing, and in situ hybridization help identify and localize this compound receptors and study their expression patterns [, , , ].

- Immunohistochemistry: This technique allows visualization of this compound-containing neurons and their projections in tissues and organs [, , , , ].

- Mass Spectrometry: Helps identify and quantify this compound and related peptides in tissues, providing insights into their processing and distribution [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.